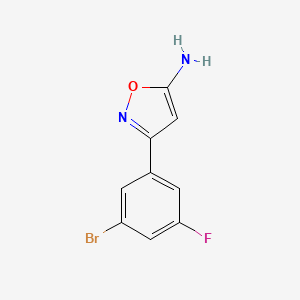

3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2O |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

3-(3-bromo-5-fluorophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H6BrFN2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,12H2 |

InChI Key |

MMCMUNRSWHDJNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=NOC(=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides an in-depth technical overview of the chemical intermediate 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine, designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to offer insights into the compound's properties, reactivity, and, most critically, the logic behind its safe handling and use in a laboratory setting.

Section 1: Compound Profile and Physicochemical Properties

This compound is an aromatic heterocyclic building block primarily used in medicinal chemistry and drug discovery.[1] Its structure is notable for several key features that dictate its utility and its safety profile: a halogenated phenyl ring, a reactive amine group, and an isoxazole core. These features make it a valuable intermediate for creating diverse compound libraries, often through metal-catalyzed cross-coupling reactions.[1]

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 1094651-39-4 | [1] |

| Molecular Formula | C₉H₆BrFN₂O | [1] |

| Molecular Weight | 257.06 g/mol | [1] |

| IUPAC Name | 3-(3-bromo-5-fluorophenyl)-1,2-oxazol-5-amine | [1] |

| Form | Solid (Predicted) |

Section 2: Hazard Identification and Toxicological Rationale

While a specific, comprehensive toxicological profile for this exact molecule is not publicly available, a hazard assessment can be constructed based on its structural motifs and data from analogous compounds. This is a standard and necessary practice in research settings where novel compounds are frequently handled.[2][3]

Anticipated Hazards:

-

Acute Toxicity: A structurally similar, non-fluorinated analog, 3-(3-Bromophenyl)isoxazol-5-amine, is classified as Acute Toxicity Category 3 (Oral), with the signal word "Danger" and hazard statement H301 ("Toxic if swallowed"). It is prudent to assume a similar or higher level of toxicity for the fluorinated title compound due to the potential for altered metabolic pathways and bioavailability.

-

Skin and Eye Irritation: Many halogenated aromatic compounds are known irritants.[4][5] The presence of the bromo- and fluoro- substituents, combined with the amine group, suggests a high potential for causing skin irritation and serious eye irritation.[5][6]

-

Respiratory Irritation: As a fine powder, the compound may cause respiratory tract irritation if inhaled.[4][5]

-

Chronic Effects & Organ Toxicity: Halogenated organic compounds as a class are noted for their persistence, potential for bioaccumulation, and toxicity.[7][8] Long-term exposure to related compounds has been linked to various adverse health effects.[9] The electrophilic nature of halogenated hydrocarbons can be a determinant for toxicity.[10] Therefore, repeated exposure should be minimized.

Expert Insight: Structure-Toxicity Relationship The toxicity profile is driven by the combination of the halogenated phenyl ring and the isoxazole amine. The lipophilicity imparted by the bromine and fluorine atoms can facilitate absorption across biological membranes. The isoxazole ring can undergo metabolic cleavage, while the aromatic amine is a classic structural alert for potential genotoxicity, although this has not been verified for this specific compound. The key takeaway is to treat this compound as potentially highly toxic and handle it with appropriate containment.

Section 3: Laboratory Safe Handling and Risk Mitigation

Adherence to a robust Chemical Hygiene Plan (CHP) is mandatory when working with this and any other hazardous chemical.[2][11] The following protocols are based on OSHA's Laboratory Standard (29 CFR 1910.1450) and best practices for handling potent research chemicals.[2][12]

3.1 Personal Protective Equipment (PPE)

A risk assessment dictates the minimum required PPE, which for this compound should include:

-

Hand Protection: Nitrile gloves are a minimum requirement. For prolonged handling or when solvents are involved, consider thicker, chemical-resistant gloves. Always check the glove manufacturer's compatibility chart for the specific solvents being used.

-

Eye and Face Protection: ANSI-Z87 approved safety glasses with side shields are mandatory at all times.[13] When handling larger quantities or there is a risk of splashing, a face shield should be worn in addition to safety glasses.[14]

-

Body Protection: A flame-resistant lab coat must be worn and kept buttoned.[14]

-

Respiratory Protection: All weighing and transfers of the solid compound must be performed in a certified chemical fume hood to prevent inhalation.[14][15] If engineering controls are insufficient, a properly fitted respirator (e.g., an N95 for powders or an organic vapor cartridge for solutions) may be required, as determined by your institution's Chemical Hygiene Officer.[11]

3.2 Engineering Controls: The First Line of Defense

The primary method for exposure control is the use of proper ventilation.

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted within a certified chemical fume hood.[15]

-

Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure provides excellent protection.

3.3 Safe Handling and Storage Protocol

-

Preparation: Before handling, review this guide and any available SDS.[3] Ensure eyewash stations and safety showers are accessible and unobstructed.[4]

-

Weighing: Conduct weighing within a fume hood or ventilated enclosure. Use a disposable weigh boat to prevent contamination of balances.

-

Transfers: When making solutions, add the solid to the solvent slowly. Avoid creating dust. Use appropriate tools like spatulas to minimize direct contact.[14]

-

Storage: Store the compound in a tightly sealed, clearly labeled container.[16] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][16] Segregate it with other toxic solids.[16]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Section 4: Emergency and Disposal Procedures

4.1 Spill Response

-

Small Spill (Solid):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Carefully sweep the material into a labeled hazardous waste container. Avoid generating dust.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water.

-

Collect all cleaning materials as hazardous waste.

-

-

Spill in Solution:

-

Alert personnel and evacuate if necessary.

-

Absorb the spill with a chemical absorbent pad or inert material.

-

Collect the waste in a sealed, labeled container.

-

Decontaminate the area.

-

4.2 First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing.[6] Flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention and be prepared to provide the SDS or chemical label.[6]

4.3 Waste Disposal

All waste containing this compound (excess solid, solutions, contaminated materials) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[14] Use designated, sealed, and clearly labeled waste containers.

Section 5: Experimental Workflow and Visualization

The following diagram illustrates a recommended workflow for the safe handling of this compound from receipt to use in a reaction. This process is designed to minimize exposure at every step.

Caption: A workflow diagram for safely handling potent chemical intermediates.

References

-

XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Available from: [Link].

-

MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Available from: [Link].

-

Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. Available from: [Link].

-

Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Available from: [Link].

-

Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Available from: [Link].

-

USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Available from: [Link].

-

Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. Available from: [Link].

-

New Mexico State University. Chemical Safety in Research and Teaching. Available from: [Link].

-

LabManager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Available from: [Link].

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link].

-

PubChem. 3-Bromo-5-(N-Boc)aminomethylisoxazole. Available from: [Link].

-

PubChemLite. 3-bromo-5-(4-fluorophenyl)isoxazole (C9H5BrFNO). Available from: [Link].

-

Amerigo Scientific. 3-(3-Fluorophenyl)isoxazol-5-amine. Available from: [Link].

-

PubMed. (2020, August 15). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. Available from: [Link].

-

PubMed. (1995, November 17). Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. Available from: [Link].

-

PubMed. Persistence, bioaccumulation, and toxicity of halogen-free flame retardants. Available from: [Link].

-

National Institutes of Health (NIH). (2023, November 2). Perspective on halogenated organic compounds. Available from: [Link].

-

PubMed. (1982, July). Acute inhalation toxicity of some halogenated and non-halogenated hydrocarbons. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. mastercontrol.com [mastercontrol.com]

- 3. osha.gov [osha.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. aksci.com [aksci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Persistence, bioaccumulation, and toxicity of halogen-free flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. compliancy-group.com [compliancy-group.com]

- 12. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 15. lighthouselabservices.com [lighthouselabservices.com]

- 16. apolloscientific.co.uk [apolloscientific.co.uk]

3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine medicinal chemistry building block

This in-depth technical guide details the chemistry, synthesis, and medicinal utility of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine , a high-value scaffold for drug discovery.

Medicinal Chemistry Building Block Profile

Executive Summary

This compound is a "privileged scaffold" intermediate designed for high-throughput medicinal chemistry.[1] It combines the bioisosteric properties of the 5-aminoisoxazole ring (mimicking amides/carboxylic acids) with a strategically substituted phenyl ring.

-

Core Value: The molecule offers two orthogonal synthetic handles: a primary amine for amide/urea formation and an aryl bromide for palladium-catalyzed cross-coupling.

-

Strategic Substitution: The 3-bromo-5-fluoro pattern is non-trivial. The fluorine atom blocks metabolic hotspots (para/ortho to the bromide) and modulates lipophilicity, while the bromide allows for late-stage diversification after the heterocyclic core is established.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1094651-39-4 |

| Molecular Formula | C₉H₆BrFN₂O |

| Molecular Weight | 257.06 g/mol |

| LogP (Calc) | ~2.5 |

| H-Bond Donors | 1 (NH₂ group) |

| H-Bond Acceptors | 2 (Isoxazole N, O) |

| pKa (Conj.[1][2] Acid) | ~2.0 (Isoxazole amine is weakly basic) |

| Appearance | Off-white to pale yellow solid |

Structural Analysis

The 5-aminoisoxazole moiety exists in tautomeric equilibrium, though the amino-form (A) predominates over the imino-form (B) in solution and solid state. This tautomerism is critical when selecting reagents for functionalization; hard electrophiles (e.g., acid chlorides) typically react at the exocyclic nitrogen.[3]

Figure 1: Tautomeric equilibrium of the 5-aminoisoxazole core.

Synthetic Route (Regioselective Construction)

The most robust route to 3-aryl-5-aminoisoxazoles avoids the ambiguity of nitrile oxide cycloadditions by using a

Step 1: Precursor Assembly

Reaction of methyl 3-bromo-5-fluorobenzoate with acetonitrile anion (generated by NaH or LDA) yields the

Step 2: Cyclization

Condensation with hydroxylamine hydrochloride under basic conditions (pH > 8, reflux) favors attack at the ketone carbonyl (more electrophilic), forming the oxime intermediate, which cyclizes onto the nitrile carbon.[3]

Critical Regiochemistry Note:

-

Target: 3-Aryl-5-amine (Attack at Ketone

Oxime -

By-product: 3-Amino-5-aryl (Attack at Nitrile

Amidoxime -

Control: High temperature and basic pH favor the thermodynamic 3-aryl-5-amine product.

Figure 2: Synthetic workflow for regioselective ring formation.

Reactivity & Functionalization[4]

This building block offers three distinct vectors for chemical modification, allowing it to serve as a central node in library generation.[3]

Vector A: The Primary Amine (C5-NH₂)

-

Reactivity: Nucleophilic but less reactive than an aniline due to the electron-withdrawing isoxazole ring.

-

Protocols:

Vector B: The Aryl Bromide (C3'-Br)

-

Reactivity: Excellent partner for Pd-catalyzed cross-coupling.

-

Protocols:

Vector C: The Fluorine (C5'-F)

-

Role: Generally inert to substitution but critical for metabolic stability . It blocks the position para to the bromide (often a site of hydroxylation) and ortho to the isoxazole connection.

Figure 3: Divergent reactivity profile for library expansion.[3]

Medicinal Chemistry Applications

The 3-aryl-5-aminoisoxazole scaffold is a validated pharmacophore in several therapeutic areas.

Kinase Inhibition

The 5-aminoisoxazole motif can function as a hinge binder . The exocyclic amine acts as a hydrogen bond donor to the hinge region backbone carbonyl, while the ring nitrogen accepts a hydrogen bond from the backbone amide NH.[3]

-

Utility: The 3-bromo handle allows the attachment of a "gatekeeper" interacting group or a solubilizing tail.

TGR5 Agonists

Research indicates that 3-aryl-isoxazole carboxamides (derived from the amine) are potent agonists of the TGR5 receptor (G-protein-coupled bile acid receptor 1), a target for type II diabetes and metabolic disorders. The 3-bromo-5-fluoro substitution mimics the lipophilic bulk required for the binding pocket while improving metabolic half-life.

Tubulin Destabilization

Diaryl-isoxazoles (synthesized via Suzuki coupling at the bromide) have shown efficacy as tubulin destabilizing agents . The isoxazole ring restricts the rotation between the two aryl systems, locking the molecule in a bioactive conformation similar to Combretastatin A-4.[3]

Experimental Protocols

Protocol A: Synthesis of 3-(3-Bromo-5-fluorophenyl)-3-oxopropanenitrile

-

Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.

-

Reagents: Add NaH (60% in oil, 1.2 equiv) to dry THF (10 vol). Cool to 0°C.

-

Addition: Add dry acetonitrile (1.2 equiv) dropwise. Stir for 30 min to generate the anion.

-

Coupling: Add a solution of methyl 3-bromo-5-fluorobenzoate (1.0 equiv) in THF dropwise.

-

Reaction: Allow to warm to RT and stir for 4–6 h. (Monitor by TLC/LCMS for disappearance of ester).

-

Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).

Protocol B: Cyclization to Isoxazol-5-amine

-

Reagents: Dissolve the

-ketonitrile (1.0 equiv) in Ethanol (10 vol). -

Additions: Add Hydroxylamine hydrochloride (3.0 equiv) and NaOH (aqueous, 50% w/w, 3.5 equiv). Note: The solution must be basic (pH > 10).

-

Reflux: Heat to reflux (80°C) for 3–5 h.

-

Workup: Cool to RT. Remove EtOH under reduced pressure. Dilute residue with water.

-

Isolation: The product often precipitates as a solid. Filter, wash with water, and dry.[3] If no precipitate, extract with EtOAc (3x).[3]

-

Characterization:

-

1H NMR (400 MHz, DMSO-d6):

~6.8 (s, 1H, Isoxazole-H4), ~6.9 (br s, 2H, NH2), 7.5–7.9 (m, 3H, Aryl-H).[3]

-

References

-

Regioselective Synthesis of Isoxazoles: Johnson, L., et al.[4][3] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[4][3] Link[3]

-

Medicinal Utility (Tubulin): Kiselev, A., et al. "3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity." European Journal of Medicinal Chemistry, 2014, 73, 112-125.[3][5] Link

-

TGR5 Agonists: Evans, K., et al. "Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists." Journal of Medicinal Chemistry, 2013.[3][5] Link[3]

-

Reaction Mechanism: Zelenin, K. N., et al. "Reaction of nitriles with hydroxylamine."[3] Russian Chemical Reviews, 2006.[3]

Sources

- 1. This compound | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. connectjournals.com [connectjournals.com]

- 4. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 5. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine from β-Ketonitriles

Introduction

3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a privileged isoxazole scaffold, a synthetically versatile bromine atom, and a reactive amine group, makes it an invaluable precursor for the synthesis of diverse compound libraries.[1] The bromine and fluorine substituents on the phenyl ring provide strategic vectors for further molecular elaboration through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug development programs.[1] This application note provides a comprehensive, in-depth guide to the synthesis of this valuable compound, commencing from readily available starting materials and proceeding through a β-ketonitrile intermediate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound is approached in a two-step sequence. The first part involves the synthesis of the crucial intermediate, 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile. This is followed by the regioselective cyclization of this β-ketonitrile with hydroxylamine to yield the target 5-aminoisoxazole.

Caption: Overall synthetic workflow.

Part 1: Synthesis of the β-Ketonitrile Intermediate

The cornerstone of this synthesis is the preparation of 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile. This is achieved through a Claisen condensation, a robust carbon-carbon bond-forming reaction.

Protocol 1: Synthesis of 3-Bromo-5-fluorobenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl nitrile.[2][3][4]

Materials:

-

3-Bromo-5-fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-bromo-5-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-bromo-5-fluorobenzonitrile can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 3-(3-Bromo-5-fluorophenyl)-3-oxopropanenitrile

This procedure is based on the principles of the Claisen condensation, reacting an aryl nitrile with an ester in the presence of a strong base.[5][6][7][8]

Materials:

-

3-Bromo-5-fluorobenzonitrile

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.5 eq) in anhydrous ethanol.

-

To this solution, add a solution of 3-bromo-5-fluorobenzonitrile (1.0 eq) and ethyl acetate (1.2 eq) in anhydrous diethyl ether dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction to room temperature and then to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~3-4).

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile can be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound

The final step is the cyclization of the β-ketonitrile with hydroxylamine. The regioselectivity of this reaction is critical. To favor the formation of the desired 5-aminoisoxazole, the reaction is carried out under basic conditions and at an elevated temperature. Under these conditions, the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl over the nitrile group.

Causality of Regioselectivity

The reaction of a β-ketonitrile with hydroxylamine can theoretically yield two regioisomers: a 3-aminoisoxazole or a 5-aminoisoxazole. The outcome is dictated by the initial site of nucleophilic attack by hydroxylamine.

-

Attack at the ketone: Leads to an oxime intermediate which then undergoes intramolecular cyclization involving the nitrile group to form the 5-aminoisoxazole. This pathway is favored under basic conditions (pH > 8) and higher temperatures (e.g., 100 °C). The basic conditions increase the nucleophilicity of the hydroxylamine, promoting attack at the more electrophilic ketone carbonyl.

-

Attack at the nitrile: Results in an amidoxime intermediate, which subsequently cyclizes with the ketone to yield the 3-aminoisoxazole. This route is generally favored under neutral or slightly acidic conditions (pH 7-8) and at lower temperatures (≤ 45 °C).

Caption: Regioselectivity in aminoisoxazole synthesis.

Protocol 3: Cyclization to this compound

Materials:

-

3-(3-Bromo-5-fluorophenyl)-3-oxopropanenitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or another suitable base (e.g., potassium carbonate)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) in water.

-

Adjust the pH of the hydroxylamine solution to >8 by the addition of an aqueous solution of sodium hydroxide.

-

Add the basic hydroxylamine solution to the ethanolic solution of the β-ketonitrile.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) for 3-5 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Sandmeyer Reaction | 3-Bromo-5-fluoroaniline, NaNO₂, CuCN | 0-5 °C then 50-60 °C | 70-85% |

| 2 | Claisen Condensation | 3-Bromo-5-fluorobenzonitrile, Ethyl acetate, NaOEt | Reflux in Ethanol/Ether | 60-75% |

| 3 | Cyclization | β-Ketonitrile, NH₂OH·HCl, NaOH | Reflux in Ethanol/Water (pH > 8) | 75-90% |

| Note: Yields are indicative and may vary depending on the specific experimental conditions and scale. |

Conclusion

This application note provides a detailed and reliable synthetic route to this compound from β-ketonitriles. By carefully controlling the reaction conditions, particularly the pH and temperature in the final cyclization step, the desired 5-aminoisoxazole regioisomer can be obtained in good yield. The protocols and explanations provided herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently synthesize this valuable building block for their research endeavors.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition.

- Blass, B. E. (2004). One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. Molecules, 9(7), 527-534.

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

-

MDPI. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Retrieved from [Link]

- Al-Zaydi, K. M. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Romagnoli, R., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. Journal of Medicinal Chemistry, 57(5), 2275-2288.

-

SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wychem. (n.d.). 3-Bromo-5-fluorobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Online Chemistry Notes. (n.d.). Claisen Condensation.

-

JournalAgent. (n.d.). A SIMPLE SYNTHESIS OF NOVEL 3-ARYL-5 HYDROXY-5-(α-HYDROXYIMINO-β-PHENYLETHYL). Retrieved from [Link]

- University of Calgary. (n.d.). The Claisen Condensation.

- MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(19), 4498.

-

Organic Syntheses. (n.d.). Methyl 2-(3-methoxyphenyl)-2-methylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-5-fluorobenzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

- American Chemical Society. (2009). Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids. Organic Process Research & Development, 13(4), 748-751.

-

PubChem. (n.d.). 3-Bromo-5-fluorobenzonitrile. Retrieved from [Link]

- Preprints.org. (2024).

-

Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]

- Heteroletters. (2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)

- Royal Society of Chemistry. (1968). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic, 2644-2648.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.

- Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.

- Royal Society of Chemistry. (2018). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Organic & Biomolecular Chemistry, 16(44), 8566-8570.

- Google Patents. (n.d.). CN109369423A - The preparation method of 3- ethoxy propylamine.

- BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.

- MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13695-13702.

- International Journal of ChemTech Research. (2010). Synthesis of Some Novel Non-Nucleoside Reverse Transcriptase Inhibitor. International Journal of ChemTech Research, 2(2), 864-868.

Sources

- 1. This compound | Benchchem [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Claisen Condensation (Chapter 26) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

Introduction: Navigating the Challenges of Amide Bond Formation with Heterocyclic Amines

An in-depth guide to the successful amide coupling of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine, a crucial building block in modern medicinal chemistry. This document provides a detailed analysis of substrate reactivity, a comparative guide to selecting optimal coupling reagents, step-by-step experimental protocols, and a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

Amide bond formation is the most frequently performed reaction in medicinal chemistry, serving as the linchpin in the synthesis of countless pharmaceutical agents and bioactive molecules.[1][2] The isoxazole ring, in particular, is a privileged structure, and its derivatives are integral to numerous drug discovery programs.[3] The subject of this guide, this compound, is a versatile building block that offers multiple points for molecular elaboration: the amine for amide coupling, and the bromo-fluorophenyl group for metal-catalyzed cross-coupling reactions.[3]

However, the inherent electronic properties of this substrate present a significant challenge. The amine at the 5-position of the isoxazole ring exhibits reduced nucleophilicity, analogous to an electron-deficient aniline. This is due to the delocalization of the nitrogen's lone pair of electrons into the heterocyclic ring system. This effect is further amplified by the electron-withdrawing nature of the 3-bromo-5-fluorophenyl substituent. Consequently, standard amide coupling protocols may result in sluggish reactions, incomplete conversion, and low yields.[4][5]

This application note provides a scientifically grounded approach to overcoming these challenges. We will dissect the substrate's reactivity, compare the efficacy of common and advanced coupling reagents, and provide two robust, detailed protocols for achieving high-yield amide synthesis.

Substrate Reactivity Profile

Understanding the electronic nature of this compound is paramount for designing a successful coupling strategy.

-

Reduced Nucleophilicity: The primary challenge is the low nucleophilicity of the 5-amino group. The nitrogen lone pair is part of the extended π-system of the isoxazole ring, reducing its availability to attack an activated carboxylic acid.

-

Electron-Withdrawing Effects: The bromo and fluoro substituents on the phenyl ring are strongly electron-withdrawing, further deactivating the entire molecule and decreasing the basicity and nucleophilicity of the amine.[4]

-

Steric Considerations: While not exceptionally bulky, the substitution pattern may present minor steric hindrance with particularly large carboxylic acids or coupling reagents.

These factors necessitate the use of highly efficient coupling reagents or optimized conditions to drive the reaction to completion.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is the most critical parameter for a successful reaction with an electron-deficient amine. The goal is to generate a highly reactive carboxylic acid intermediate that the weakly nucleophilic amine can effectively attack.[1]

Carbodiimide-Based Reagents: The Workhorse Approach (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a popular, cost-effective choice.[6] It activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be unstable. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization.[4][6]

-

Advantages: Low cost, and the urea byproduct is water-soluble, simplifying purification via aqueous workup.[6][8]

-

Disadvantages: May be less effective for challenging couplings with electron-deficient amines, often requiring longer reaction times or higher temperatures.[4]

-

Optimization Strategy: For sluggish reactions, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be beneficial. DMAP reacts with the HOBt ester to form a highly reactive acylpyridinium intermediate, accelerating the rate of amidation.[4]

Uronium/Aminium Salt-Based Reagents: The High-Efficiency Solution (HATU)

For difficult couplings, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are the reagents of choice.[9][10] HATU is derived from HOAt (1-Hydroxy-7-azabenzotriazole), whose nitrogen atom in the pyridine ring accelerates the coupling step, making it superior to its HOBt-based analogue, HBTU.[10] It rapidly converts carboxylic acids into highly reactive OAt-active esters.[6]

-

Advantages: Exceptional efficiency and rapid reaction kinetics, minimal racemization, and high success rates with hindered or electron-deficient substrates.[9][11][12]

-

Disadvantages: Higher cost compared to EDC. Can lead to a guanidinylation side reaction where the amine attacks HATU itself, though this is minimized by adding HATU to a mixture of the acid and base, rather than pre-mixing HATU and the amine.[9][13]

Decision-Making Workflow

To assist in reagent selection, the following decision tree can be used.

The underlying mechanism involves the formation of a highly electrophilic activated ester, which is then susceptible to attack by the amine.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest yield and is particularly effective for coupling with sterically hindered or electronically diverse carboxylic acids.

Materials

| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |

| Carboxylic Acid | Varies | 1.0 | Substrate |

| This compound | 257.06 | 1.1 | Substrate [3] |

| HATU | 380.23 | 1.2 | Coupling Reagent [11] |

| DIPEA (Hünig's base) | 129.24 | 2.5 | Non-nucleophilic base |

| Anhydrous DMF | 73.09 | - | Solvent |

Procedure

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), this compound (1.1 equiv.), and HATU (1.2 equiv.).

-

Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise to the stirred solution. A color change may be observed.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with water (2x), 1N HCl (2x) to remove DIPEA, saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, and finally with brine (1x). [6]9. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide. [6]

Protocol 2: Cost-Effective Optimized Coupling using EDC/HOBt

This protocol is a more economical alternative, optimized for the challenging substrate.

Materials

| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |

| Carboxylic Acid | Varies | 1.0 | Substrate |

| This compound | 257.06 | 1.1 | Substrate [3] |

| EDC·HCl | 191.70 | 1.5 | Coupling Reagent [6] |

| HOBt | 135.12 | 1.5 | Additive [6] |

| DIPEA or TEA | 129.24 / 101.19 | 3.0 | Non-nucleophilic base |

| Anhydrous DCM or DMF | 84.93 / 73.09 | - | Solvent |

Procedure

-

To a dry round-bottom flask, add the carboxylic acid (1.0 equiv.), this compound (1.1 equiv.), and HOBt (1.5 equiv.).

-

Dissolve the mixture in anhydrous Dichloromethane (DCM) or DMF (approx. 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.5 equiv.) portion-wise to the reaction mixture.

-

Add DIPEA or Triethylamine (TEA) (3.0 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS. [6]7. Once the reaction is complete, if using DCM, wash the organic phase directly as described in step 8 of Protocol 1.

-

If using DMF, dilute with ethyl acetate and perform the aqueous washes as described in step 8 of Protocol 1. The water washes are crucial for removing the water-soluble urea byproduct. [6][8]9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude amide product via flash column chromatography or recrystallization. [6]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during the amide coupling of electron-deficient amines.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine. 3. Reagents (especially solvent) are not anhydrous. | 1. Switch from EDC/HOBt to the more potent HATU reagent. [14] 2. If using EDC/HOBt, consider a pre-activation step: stir the acid, EDC, and HOBt for 15-30 min at 0°C before adding the amine. [11] 3. Ensure all glassware is oven-dried and solvents are anhydrous. |

| Messy TLC with Multiple Spots | 1. Degradation of starting material or product. 2. Side reactions due to excess reagent or prolonged reaction time. 3. Guanidinylation of the amine if using HATU. [13] | 1. Run the reaction at a lower temperature (0 °C to RT) and monitor closely to avoid over-running. 2. Ensure correct stoichiometry; avoid large excesses of coupling reagents. 3. For HATU, add the coupling reagent to the mixture of acid and amine, not the other way around. [9] |

| Difficulty Removing Byproducts | 1. EDC-urea byproduct is not fully removed by washing. 2. DIPEA or TEA is persistent. | 1. Ensure thorough washing with water when using EDC to remove the water-soluble urea. [8] 2. Perform multiple washes with dilute acid (e.g., 0.5-1.0 N HCl or 10% citric acid) to protonate and extract the amine base into the aqueous layer. [8][15] |

| Reaction Stalls (Incomplete Conversion) | 1. The activated ester is not reactive enough for the amine. 2. Insufficient amount of base. | 1. Switch to HATU. [16] 2. If using EDC/HOBt, add a catalytic amount of DMAP (0.1 equiv.) to generate a more reactive intermediate. [4] 3. Ensure at least 2 equivalents of base are used to neutralize HCl from EDC·HCl and the proton from the carboxylic acid. |

References

Click to expand

- Benchchem. This compound | Benchchem.

- Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

- ChemPep. HATU | 148893-10-1 | Peptide Coupling Reagent.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Benchchem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.

- Royal Society of Chemistry. Chapter 17: Catalytic Amide Bond Forming Methods.

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis.

- Enamine. HATU.

- Waseda University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

- PMC. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.

- White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.

- RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

- University of Southern Denmark. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

- University of Copenhagen Research Portal. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

- Reddit. EDC-HOBt Amide coupling workup help : r/Chempros.

- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

- Fisher Scientific. Amide Synthesis.

- Organic Synthesis. Acid-Amine Coupling using EDCI.

- CORE. Catalytic Approaches to the Synthesis of Amide Bonds.

- Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

- Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives.

- ECHEMI. Does anyone have experience with amide coupling reaction of aniline?.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. asiaresearchnews.com [asiaresearchnews.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lab Reporter [fishersci.co.uk]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 11. chempep.com [chempep.com]

- 12. HATU - Enamine [enamine.net]

- 13. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. reddit.com [reddit.com]

- 16. reddit.com [reddit.com]

Functionalization of the amino group in 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine

Application Note: Functionalization of the Amino Group in 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine

Executive Summary

The compound This compound is a high-value heterocyclic building block, frequently utilized in the synthesis of BET bromodomain inhibitors and kinase inhibitors.[1] Its structural utility lies in its dual-functionality: an exocyclic primary amine for core scaffold construction and an aryl bromide "handle" for subsequent cross-coupling (e.g., Suzuki-Miyaura).[2][1]

However, functionalizing the amino group presents significant challenges.[2] The electron-withdrawing nature of the isoxazole ring, compounded by the meta-bromo and meta-fluoro substituents on the phenyl ring, renders the amine electronically deficient (

This guide provides field-proven protocols for Acylation (Amide coupling) and Urea formation, designed to overcome the low nucleophilicity of this specific substrate while preserving the integrity of the aryl bromide.

Chemo-Physical Context & Substrate Analysis[2][3]

Before initiating synthesis, it is critical to understand the electronic environment of the substrate.[2]

-

Low Nucleophilicity: The 5-amino group acts more like an enamine/amidine hybrid than a standard aniline.[1] The lone pair is heavily delocalized into the isoxazole ring and the attached electron-poor aryl system.[1]

-

Regioselectivity (N- vs. Ring-N): While the exocyclic amine (

) is the target, highly basic conditions can sometimes promote alkylation at the ring nitrogen ( -

Chemoselectivity: The presence of the C-Br bond requires the avoidance of conditions that could promote debromination (e.g., certain Pd(0) sources without oxidative addition control) or lithium-halogen exchange (e.g., using

-BuLi).[2]

Visualization: Reactivity Landscape

The following diagram outlines the accessible chemical space and the competing electronic factors.

Figure 1: Reactivity landscape of the target isoxazol-5-amine, highlighting the impact of electronic deactivation on synthetic pathways.

Application 1: Amide Bond Formation (Acylation)[1]

Standard coupling reagents (EDC/NHS) are typically insufficient for this substrate.[2] We recommend two robust methods: Method A (Acid Chlorides) for maximum conversion, and Method B (HATU/HOAt) for sensitive carboxylic acids.[2]

Method A: The "Sledgehammer" Protocol (Acid Chlorides)

Best for: Simple aliphatic or aromatic acids where the acid chloride is stable.[2]

Reagents:

Protocol:

-

Dissolution: Dissolve this compound (1.0 equiv) in dry Pyridine (0.2 M concentration). Note: Pyridine acts as both solvent and base, driving the reaction.[2]

-

Addition: Cool to 0°C. Add the Acid Chloride dropwise.

-

Catalysis: Add DMAP (0.1 equiv).[2]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (TLC is often insufficient due to streaking).[1]

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), sat.

, and brine.[2] Dry over

Method B: High-Activity Coupling (HATU/DIPEA)

Best for: Complex carboxylic acids or when acid chlorides are unstable.[2][1]

Reagents:

Protocol:

-

Activation: Dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv) and stir for 10 minutes to form the activated ester.

-

Coupling: Add the isoxazole amine substrate (1.0 equiv) and the remaining DIPEA (2.0 equiv).

-

Heating (Critical): Due to low nucleophilicity, stir at 50–60°C for 12–24 hours. Room temperature reactions often stall at <30% conversion.[1]

-

Workup: Dilute with EtOAc/Lithium Chloride (5% aq) solution (LiCl helps remove DMF). Wash with brine.[1]

Data Comparison: Coupling Reagent Efficiency

Typical isolated yields for electron-deficient heteroaromatic amines.

| Reagent System | Conditions | Typical Yield | Comments |

| EDC / HOBt | DCM, RT, 24h | < 20% | Not recommended.[2][1] Insufficient activation. |

| Acid Chloride / Pyridine | 0°C to RT, 4h | 85 - 95% | Gold Standard. Most reliable method.[2][1] |

| HATU / DIPEA | DMF, 60°C, 16h | 65 - 80% | Good for complex acids.[2][1] Requires heat.[1] |

| T3P (Propylphosphonic anhydride) | EtOAc/Pyridine, Reflux | 50 - 70% | Good alternative for scale-up (easier workup).[2][1] |

Application 2: Urea Formation

Urea linkages are common in kinase inhibitors (e.g., Sorafenib analogs).[2] Reaction with isocyanates is generally cleaner than amide coupling but requires moisture control.

Protocol:

-

Setup: Dissolve the amine (1.0 equiv) in anhydrous THF or Dioxane.

-

Base: Add DIPEA (1.5 equiv). Note: Base is optional but accelerates the reaction by buffering any acidic impurities.

-

Addition: Add the Isocyanate (R-N=C=O, 1.1 equiv) dropwise at RT.[2]

-

Temperature: Heat to 60°C in a sealed vial. (The electron-poor amine requires thermal energy to attack the isocyanate carbon).

-

Quench: If unreacted isocyanate remains, add a scavenger amine (e.g., pyrrolidine) before workup.[2]

Strategic Note: The Aryl Bromide Handle

A critical consideration for this substrate is the 3-Bromo substituent.[1][3]

-

Risk: If you attempt to use the amino group in a Palladium-catalyzed Buchwald-Hartwig reaction (to couple with another aryl halide), the catalyst may undergo oxidative addition into the substrate's own C-Br bond, leading to polymerization or oligomerization.[2][1]

-

Recommendation: Perform the Amide/Urea formation first . The resulting amide/urea effectively "protects" the nitrogen. The C-Br bond remains intact and available for highly selective Suzuki-Miyaura coupling in the next step.[1]

Workflow Visualization

This diagram illustrates the recommended synthetic order of operations to maximize yield and chemoselectivity.

Figure 2: Strategic workflow prioritizing N-functionalization before C-C coupling to ensure chemoselectivity.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Low nucleophilicity of amine.[1] | Switch to Acid Chloride method. If using HATU, increase temp to 70°C. |

| Bis-acylation (Imide formation) | Excess electrophile/Too vigorous.[2][1] | Use strictly 1.1 equiv of acid chloride. If imide forms, treat with mild base (LiOH/MeOH) to hydrolyze the second acyl group.[2] |

| Regioisomer (Ring-N acylation) | Use of strong metal bases (NaH).[2] | Avoid NaH. Use organic bases (Pyridine/DIPEA) which favor the thermodynamic exocyclic product. |

| TLC Streaking | Amine/Amide interaction with silica. | Add 1% TEA or 1% Acetic Acid to the TLC eluent depending on the product nature. |

References

-

BenchChem. (2025).[2][4] this compound: Structure and Reactivity. Retrieved from [2]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development.[1] [2]

-

Due-Hansen, M. E., et al. (2016).[2][6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6][7] Organic & Biomolecular Chemistry.[3][6][7]

-

Lundberg, H., et al. (2014).[2] Amide formation using acyl fluorides generated in situ.[6][7] (Relevant for difficult couplings).[2] [2]

-

GuideChem. (2025).[2] Isoxazol-5-amine Properties and Safety.[1][8] Retrieved from [2]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. isoxazol-5-amine CAS#: 14678-05-8 [amp.chemicalbook.com]

Application Note & Protocol: A General Procedure for the Cyclization to Form 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine

Introduction

3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure incorporates several key features: a privileged isoxazole scaffold, a synthetically versatile aryl bromide handle suitable for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a nucleophilic amine group for further derivatization. The fluorine substituent allows for modulation of physicochemical properties such as lipophilicity and metabolic stability, making this compound an attractive starting point for generating diverse compound libraries in drug discovery programs.

This document provides a comprehensive, two-part protocol for the synthesis of this target molecule. The core of the synthesis is the regioselective cyclization of a β-ketonitrile intermediate with hydroxylamine. To ensure a complete and practical guide, we first detail a robust method for the preparation of the key precursor, 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile, via a Claisen condensation. The subsequent cyclization protocol is designed to be efficient and high-yielding, providing a reliable pathway to the desired 5-aminoisoxazole product.

Reaction Mechanism and Scientific Principles

The synthesis is achieved in two principal stages:

-

Claisen Condensation to form the β-Ketonitrile Precursor: This reaction involves the condensation of an ester (ethyl 3-bromo-5-fluorobenzoate) with a nitrile (acetonitrile). A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of acetonitrile, generating a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-ketonitrile. This method is a foundational strategy for carbon-carbon bond formation.[1]

-

Cyclization to form the 5-Aminoisoxazole: The reaction between the β-ketonitrile precursor and hydroxylamine is the key cyclization step. The mechanism proceeds as follows:

-

Oxime Formation: The hydroxylamine first reacts with the ketone carbonyl of the β-ketonitrile to form an oxime intermediate.

-

Intramolecular Cyclization: Under basic or neutral conditions, the hydroxyl group of the oxime acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group.[2]

-

Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic 5-aminoisoxazole ring system. The reaction is highly regioselective, favoring the formation of the 5-amino isomer due to the specific reactivity of the β-ketonitrile functionality.[3] Using hydroxylamine hydrochloride in conjunction with a mild base like sodium acetate provides a controlled release of free hydroxylamine and maintains a suitable pH for the reaction.

-

Experimental Protocols

PART 1: Synthesis of 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (Precursor)

This procedure outlines the Claisen-type condensation to prepare the essential β-ketonitrile intermediate.

A. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| Ethyl 3-bromo-5-fluorobenzoate | C₉H₈BrFO₂ | 247.06 | 1.0 | 12.35 g |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.5 | 5.10 g |

| Acetonitrile | C₂H₃N | 41.05 | 3.0 | 6.2 mL |

| Anhydrous Ethanol | C₂H₆O | 46.07 | - | 100 mL |

| Hydrochloric Acid (2 M) | HCl | 36.46 | As needed | ~40 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 200 mL |

| Saturated Brine Solution | NaCl/H₂O | - | - | 50 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

B. Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (5.10 g, 1.5 eq).

-

Solvent and Reagent Addition: Add anhydrous ethanol (100 mL) to the flask, followed by acetonitrile (6.2 mL, 3.0 eq). Stir the resulting suspension under a nitrogen atmosphere.

-

Addition of Ester: Add ethyl 3-bromo-5-fluorobenzoate (12.35 g, 1.0 eq) dropwise to the stirred suspension at room temperature over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Work-up - Quenching and Acidification: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully add 2 M hydrochloric acid to quench the reaction and neutralize the base until the pH is approximately 5-6. A precipitate may form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated brine solution (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile as a solid.

PART 2: Cyclization to form this compound (Target Molecule)

This protocol details the cyclization of the β-ketonitrile with hydroxylamine hydrochloride.

A. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile | C₉H₅BrFNO | 242.05 | 1.0 | 10.0 g |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 1.2 | 3.43 g |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 1.2 | 4.03 g |

| Ethanol | C₂H₆O | 46.07 | - | 120 mL |

| Deionized Water | H₂O | 18.02 | - | 100 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 150 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

B. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (10.0 g, 1.0 eq) in ethanol (120 mL).

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (3.43 g, 1.2 eq) and sodium acetate (4.03 g, 1.2 eq).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) for 3-5 hours. The reaction progress should be monitored by TLC.

-

Work-up - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation and Filtration: Add deionized water (100 mL) to the residue. The product should precipitate out of the solution. Stir for 30 minutes in an ice bath to maximize precipitation.

-

Collection: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 30 mL).

-

Drying and Purification: Air-dry the crude product. For higher purity, the solid can be recrystallized from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to yield pure this compound.

Process Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Safety, Troubleshooting, and Key Considerations

-

Safety Precautions:

-

Hydroxylamine hydrochloride is toxic if swallowed, an irritant, and a suspected carcinogen.[4][5] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a certified chemical fume hood.[6][7]

-

Sodium ethoxide is corrosive and reacts violently with water. Handle under an inert, anhydrous atmosphere.

-

All procedures should be carried out in a well-ventilated laboratory fume hood.

-

-

Reaction Monitoring: TLC is crucial for determining reaction completion. For the cyclization step, a typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product should be more polar than the starting β-ketonitrile.

-

Troubleshooting:

-

Low Yield in Part 1: Ensure all reagents and solvents are anhydrous, as moisture will quench the sodium ethoxide. Incomplete reaction may require longer reflux times or the use of a stronger base system.

-

Incomplete Cyclization in Part 2: If the reaction stalls, the addition of a slight excess of hydroxylamine hydrochloride and base may be necessary. Ensure the pH of the reaction mixture is not overly acidic, as this can inhibit the reaction.

-

Purification Difficulties: If the final product is difficult to crystallize or contains persistent impurities, column chromatography is the recommended alternative.

-

Conclusion

The described two-stage protocol provides a reliable and scalable method for the synthesis of this compound. The procedure relies on fundamental and well-understood organic transformations, ensuring reproducibility. By following the detailed steps and adhering to the safety precautions, researchers can effectively produce this versatile chemical intermediate for applications in pharmaceutical and materials science research.

References

-

Loba Chemie Pvt. Ltd. (2019, January 23). HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS. Retrieved from [Link]

- Google Patents. (1970). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.

-

Al-Zaydi, K. M. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912. Retrieved from [Link]

-

Sinha, A., et al. (2026). Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles. YMER, 25(1), 440-450. Retrieved from [Link]

-

RSC Advances. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Retrieved from [Link]

-

Boucher, J. L., & Stella, L. (1986). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Tetrahedron, 42(14), 3871-3883. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ti-CLAISEN CONDENSATION: METHYL 1-FORMYLCYCLOPROPANECARBOXYLATE. Retrieved from [Link]

-

National Institutes of Health. (2009). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Retrieved from [Link]

-

ACS Publications. (2009, February 11). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]

- Google Patents. (2014). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

-

ResearchGate. (2025, August 10). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. Retrieved from [Link]

- Google Patents. (1966). US3242189A - Processes for preparing 3-amino-isoxazoles.

-

YouTube. (2016, June 15). Claisen Condensation Product Shortcut by Leah4sci. Retrieved from [Link]

-

National Institutes of Health. (2012). An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton. Retrieved from [Link]

-

MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Dove Press. (2022, January 24). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, September 27). Intramolecular Claisen-Condensation. Retrieved from [Link]

Sources

- 1. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. prochemonline.com [prochemonline.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Microwave-assisted synthesis using 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine

Application Note: High-Throughput Microwave-Assisted Functionalization of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine

Executive Summary

This guide details the microwave-assisted functionalization of This compound (CAS 1094651-39-4). This scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, BET bromodomain) and CNS-active agents.[1] The presence of an electron-rich exocyclic amine at C5 and a reactive aryl bromide at C3 allows for orthogonal diversification.

Traditional thermal heating for these transformations often results in prolonged reaction times (12–24 h) and decomposition of the isoxazole ring. This protocol leverages microwave irradiation (MW) to accelerate reaction kinetics, enhance catalyst turnover, and suppress side reactions, reducing synthesis time to under 30 minutes.[1][2]

Chemical Properties & Handling

-

Compound: this compound[3]

-

MW: 257.06 g/mol [3]

-

Appearance: Off-white to pale yellow solid

-

Solubility: Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water.[1]

-

Stability: Stable under ambient conditions.[4] Avoid strong acids which may cleave the isoxazole N-O bond.

Strategic Workflow

The synthetic strategy exploits the differing reactivity profiles of the molecule's two functional handles:[3][5]

-

Path A (C-C Bond Formation): Suzuki-Miyaura coupling at the aryl bromide.

-

Path B (C-N Bond Formation): Buchwald-Hartwig amination at the aryl bromide.

-

Path C (N-Acylation/Functionalization): Derivatization of the C5-amine (Amide/Urea formation).

Figure 1: Orthogonal diversification strategy for the isoxazole scaffold.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Rationale: The 3-bromo substituent is highly activated for oxidative addition. The use of microwave irradiation prevents the thermal degradation of the isoxazole ring often seen in prolonged reflux.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Transmetallation: The boronic acid transfers the aryl group to the Pd center (base-mediated).

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Experimental Procedure:

-

Reagents:

-

Vessel: 10 mL Microwave pressure vial with a magnetic stir bar.

-

Assembly:

-

Add solid reagents to the vial.

-

Add solvent and aqueous base.[7]

-

Seal and purge with N₂ for 30 seconds.

-

-

Microwave Parameters:

-

Temp: 110 °C

-

Time: 15 minutes

-

Power: Dynamic (Max 200W)[1]

-

Stirring: High

-

-

Work-up:

Optimization Table:

| Parameter | Standard Condition | Alternative (Sterically Hindered) |

| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ or XPhos Pd G2 |

| Base | K₂CO₃ | Cs₂CO₃ (anhydrous) |

| Solvent | Dioxane/H₂O (4:[1]1) | DMF/EtOH (3:[1]1) |

| Temp/Time | 110°C / 15 min | 130°C / 20 min |

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Rationale: Introducing an amine at the phenyl ring is critical for modulating solubility and H-bond donor/acceptor profiles in drug design. This reaction is more sensitive to moisture than Suzuki coupling.

Experimental Procedure:

-

Reagents:

-

Vessel: 10 mL Microwave vial (oven-dried).

-

Assembly:

-

Add scaffold, base, catalyst, and ligand in a glovebox or under Ar stream.[1]

-

Add solvent and liquid amine.

-

Seal immediately.

-

-

Microwave Parameters:

-

Temp: 120 °C

-

Time: 20 minutes

-

Pre-stirring: 30s (to complex Pd/Ligand)[1]

-

-

Work-up:

-

Dilute with DCM, filter through silica plug.[1]

-

Concentrate and purify via HPLC or Prep-TLC.

-

Protocol C: Functionalization of the C5-Amine (Amide Coupling)

Rationale: The C5-amine on the isoxazole is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the heterocycle. Microwave irradiation overcomes this activation energy barrier without requiring harsh bases.

Experimental Procedure:

-

Reagents:

-

Microwave Parameters:

-

Temp: 80 °C (Mild heating prevents racemization of chiral acids)[1]

-

Time: 10 minutes

-

-

Work-up:

-

Precipitate by adding water (if product is hydrophobic) or extract with EtOAc.[1]

-

Troubleshooting & Critical Nuances

-

Debromination: If reductive debromination (loss of Br replaced by H) is observed during Suzuki coupling, switch the solvent to Toluene/EtOH and reduce the reaction temperature to 90°C.

-

Regioselectivity: The exocyclic amine (C5-NH2) generally does not interfere with Pd-catalyzed coupling at the aryl bromide if the base is carbonate. However, if using strong bases (NaOtBu) in Buchwald protocols, the C5-NH2 may deprotonate and compete.[1] Solution: Use Cs₂CO₃ (weaker base) or protect the C5-amine with a Boc group prior to coupling.

-

Safety: Isoxazoles can decompose exothermically at very high temperatures (>200°C).[1] Do not exceed 160°C in the microwave.

References

-

BenchChem. this compound Product Overview & Reactivity. Retrieved from [1]

-

MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Processes 2022.[8][9] Retrieved from [1]

-

Organic Chemistry Portal. Microwave-Assisted Synthesis of Isoxazoles. Retrieved from [1]

-

National Institutes of Health (NIH). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. Eur J Med Chem. 2014.[10] Retrieved from

-

Beilstein Journal of Organic Chemistry. Palladium-catalyzed Buchwald–Hartwig amination under microwave irradiation. Retrieved from [1]

Sources

- 1. Design, Microwave-Assisted Synthesis and In Silico Prediction Study of Novel Isoxazole Linked Pyranopyrimidinone Conjugates as New Targets for Searching Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]

- 3. This compound | Benchchem [benchchem.com]

- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. abap.co.in [abap.co.in]

- 9. mdpi.com [mdpi.com]

- 10. Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine CAS: 1094651-39-4 (and related analogs) Audience: Medicinal Chemists, Process Chemists

Core Directive: The Synthetic Pathway[1]

The synthesis of 3-aryl-5-aminoisoxazoles is deceptively simple. While the literature suggests a straightforward cyclization, the electronic effects of the 3-bromo-5-fluoro substitution pattern introduce specific challenges regarding solubility and nucleophilic competition.

The industry-standard route relies on the reaction of 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (the

The Mechanism & Critical Failure Points

Understanding why the reaction fails is the first step to fixing it. The reaction is a competition between kinetic cyclization and thermodynamic hydrolysis.

Figure 1: Mechanistic pathway showing the competition between the desired N-attack (5-amine formation) and O-attack (5-one formation).

Troubleshooting Center: Diagnostic Q&A

This section addresses specific failure modes reported by researchers working with electron-deficient aryl rings.

Scenario A: "My starting material is consumed, but the yield is <40%."

Diagnosis: You likely have a pH imbalance favoring side reactions.

The Science: Hydroxylamine hydrochloride (

-